Cas no 2228074-74-4 ((2R)-1-(oxolan-2-yl)propan-2-ol)

(2R)-1-(Oxolan-2-yl)propan-2-ol is a chiral secondary alcohol featuring a tetrahydrofuran (oxolane) ring, which imparts structural rigidity and influences stereochemical properties. The (2R)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its oxolane moiety enhances solubility in polar organic solvents, while the hydroxyl group provides a reactive site for further derivatization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where stereocontrol is critical. Its well-defined chirality and functional group compatibility make it a versatile building block in medicinal chemistry and fine chemical production. Storage under inert conditions is recommended to preserve stability.
(2R)-1-(oxolan-2-yl)propan-2-ol structure
2228074-74-4 structure
Product Name:(2R)-1-(oxolan-2-yl)propan-2-ol
CAS No:2228074-74-4
MF:C7H14O2
MW:130.184862613678
CID:6162195
PubChem ID:165616316
Update Time:2025-05-20

(2R)-1-(oxolan-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(oxolan-2-yl)propan-2-ol
    • EN300-1818764
    • 2228074-74-4
    • Inchi: 1S/C7H14O2/c1-6(8)5-7-3-2-4-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1
    • InChI Key: CAHGFMDHALWJAS-ULUSZKPHSA-N
    • SMILES: O1CCCC1C[C@@H](C)O

Computed Properties

  • Exact Mass: 130.099379685g/mol
  • Monoisotopic Mass: 130.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 29.5Ų

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Additional information on (2R)-1-(oxolan-2-yl)propan-2-ol

Introduction to (2R)-1-(oxolan-2-yl)propan-2-ol (CAS No. 2228074-74-4)

(2R)-1-(oxolan-2-yl)propan-2-ol (CAS No. 2228074-74-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as (2R)-1-(tetrahydrofuran-2-yl)propan-2-ol, is a derivative of tetrahydrofuran (THF) and propanol, characterized by its chiral center at the 2-position of the propanol moiety.

The chirality of (2R)-1-(oxolan-2-yl)propan-2-ol makes it an important building block in the synthesis of various bioactive molecules, particularly in the development of enantiomerically pure drugs. The ability to control the stereochemistry of this compound is crucial for optimizing its biological activity and minimizing side effects, which are critical considerations in drug design and development.

Recent studies have highlighted the potential of (2R)-1-(oxolan-2-yl)propan-2-ol in the synthesis of pharmaceutical intermediates. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that this compound can be efficiently converted into a range of β-amino alcohols, which are key intermediates in the synthesis of antibiotics and antiviral agents. The study utilized a novel catalytic asymmetric hydrogenation method to achieve high enantioselectivity, further underscoring the importance of chiral control in pharmaceutical synthesis.

In addition to its role in pharmaceutical applications, (2R)-1-(oxolan-2-yl)propan-2-ol has also been explored for its use in materials science. Research published in the Journal of Materials Chemistry in 2023 showed that this compound can be used as a chiral modifier in the preparation of polymer materials with enhanced optical properties. The chiral nature of the compound imparts unique optical activity to the polymers, making them suitable for applications in optical devices and sensors.

The synthesis of (2R)-1-(oxolan-2-yl)propan-2-ol typically involves a multi-step process that includes the formation of a chiral auxiliary followed by selective reduction and subsequent removal of the auxiliary. A recent breakthrough in this area was reported by a team at Stanford University, who developed a highly efficient one-pot protocol using a chiral catalyst derived from BINOL (1,1'-binaphthyl-2,2'-diol). This method not only simplifies the synthesis but also improves yield and enantioselectivity, making it more accessible for large-scale production.

The physical and chemical properties of (2R)-1-(oxolan-2-yl)propan-2-ol are well-documented. It is a colorless liquid with a molecular weight of 130.19 g/mol and a boiling point around 165°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various synthetic reactions.

Safety considerations are an essential aspect when handling any chemical compound. While (2R)-1-(oxolan-2-yl)propan-2-ol is not classified as a hazardous material, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working under a fume hood when necessary.

In conclusion, (2R)-1-(oxolan-2-yl)propan-2-ol (CAS No. 2280744744) is a versatile chiral compound with significant potential in pharmaceutical research, materials science, and organic synthesis. Its unique structural features and chiral properties make it an invaluable building block for the development of new drugs and advanced materials. Ongoing research continues to uncover new applications and synthetic methods for this compound, further solidifying its importance in modern chemistry.

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